D-2-Cyanophenylalanine
CAS No.: 263396-41-4
Cat. No.: VC21537636
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 263396-41-4 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | (2R)-2-amino-3-(2-cyanophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 |
Standard InChI Key | OCDHPLVCNWBKJN-SECBINFHSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@H](C(=O)[O-])[NH3+])C#N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)C#N |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C#N |
Chemical Structure and Properties
D-2-Cyanophenylalanine belongs to the family of phenylalanine derivatives, specifically those with cyano substituents on the aromatic ring. The D-configuration indicates the stereochemistry at the alpha carbon, which is opposite to the naturally occurring L-amino acids found in most proteins.
Structural Characteristics
D-2-Cyanophenylalanine has the cyano group positioned at the ortho (2-position) of the phenyl ring, which distinguishes it from other cyanophenylalanine isomers such as 3-cyano (meta) and 4-cyano (para) variants. The cyano group's position significantly affects the compound's electronic properties, reactivity, and spectroscopic characteristics. In structural databases, it is often categorized under phenylalanine derivatives and may be referenced as CNP2 in some classification systems .
Physical and Chemical Properties
The chemical and physical properties of D-2-Cyanophenylalanine can be partially inferred from its protected derivative, Fmoc-D-2-cyanophenylalanine, which has been more extensively characterized. The following table presents key physical and chemical parameters:
Property | Value | Notes |
---|---|---|
Molecular Formula | C10H10N2O2 | For the unprotected form |
Molecular Weight | ~190 g/mol | Estimated for unprotected form |
Appearance | Crystalline solid | Typical for amino acids |
Solubility | Limited in water, better in polar organic solvents | Characteristic of aromatic amino acids |
pKa (α-COOH) | ~2.2 | Estimated based on similar amino acids |
pKa (α-NH3+) | ~9.3 | Estimated based on similar amino acids |
Optical Rotation | Negative | Characteristic of D-amino acids |
The protected form (Fmoc-D-2-cyanophenylalanine) has been characterized with the following properties:
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Molecular Weight: 412.437 g/mol
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Density: 1.4±0.1 g/cm³
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Boiling Point: 666.0±55.0 °C at 760 mmHg
Spectroscopic Properties
Cyanophenylalanine derivatives exhibit interesting spectroscopic properties that make them valuable as molecular probes.
Fluorescence Properties
While specific data for D-2-cyanophenylalanine is limited, research on the para isomer (p-cyanophenylalanine) shows distinctive fluorescence characteristics that may be partially applicable. The p-isomer exhibits sensitivity to hydrogen bonding interactions involving the cyano group, with its fluorescence quantum yield increasing dramatically when the cyano group is hydrogen-bonded . These properties have enabled its use as a fluorescence probe in protein studies.
The ortho positioning of the cyano group in D-2-cyanophenylalanine likely creates different electronic effects and potential for intramolecular interactions compared to the para isomer, which would affect its fluorescence properties.
Infrared Spectroscopy
The cyano group provides a distinctive IR absorption band typically in the 2220-2240 cm⁻¹ region, which is minimally affected by other functional groups. This makes cyanophenylalanines valuable IR probes for studying biological systems. The position of this band can shift depending on the electronic environment and hydrogen bonding, potentially providing information about the local environment of the probe.
Applications in Research
D-2-Cyanophenylalanine has several potential applications in biochemical and pharmaceutical research.
Medicinal Chemistry
D-amino acids often show enhanced metabolic stability compared to their L-counterparts, making D-2-cyanophenylalanine potentially valuable in peptide-based drug design. The cyano group can also serve as:
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A bioisostere for other functional groups
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A site for further chemical modifications
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A moiety that can engage in specific interactions with biological targets
Analytical Methods for Detection and Characterization
Several analytical techniques are suitable for the detection and characterization of D-2-cyanophenylalanine:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases can be used to separate D-2-cyanophenylalanine from its enantiomer. Typical detection methods include:
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UV detection (λmax typically around 220-280 nm)
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Fluorescence detection (if applicable)
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Mass spectrometry for definitive identification
Spectroscopic Methods
Several spectroscopic techniques are valuable for characterizing D-2-cyanophenylalanine:
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IR spectroscopy: Characteristic CN stretch band
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NMR spectroscopy: ¹H, ¹³C, and potentially ¹⁵N for structural confirmation
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Fluorescence spectroscopy: For investigating environmental sensitivity
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Circular dichroism: For confirming the D-configuration
Comparison with Other Cyanophenylalanine Isomers
The positioning of the cyano group significantly affects the properties of cyanophenylalanine derivatives. The table below compares the three main isomers:
Future Research Directions
Research involving D-2-cyanophenylalanine could develop in several directions:
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Development of more efficient synthetic routes, particularly enzymatic methods optimized for the D-enantiomer
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Comprehensive characterization of its spectroscopic properties compared to other isomers
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Exploration of its potential as a probe for studying protein structure and dynamics
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Investigation of its applications in peptide-based therapeutics
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Utilization of the cyano group for bioorthogonal chemistry in biological systems
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